

In-Depth Technical Guide: 10-Hydroxybenzo[h]quinoline (CAS 33155-90-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 10-Hydroxybenzo[h]quinoline

Cat. No.: B048255

[Get Quote](#)

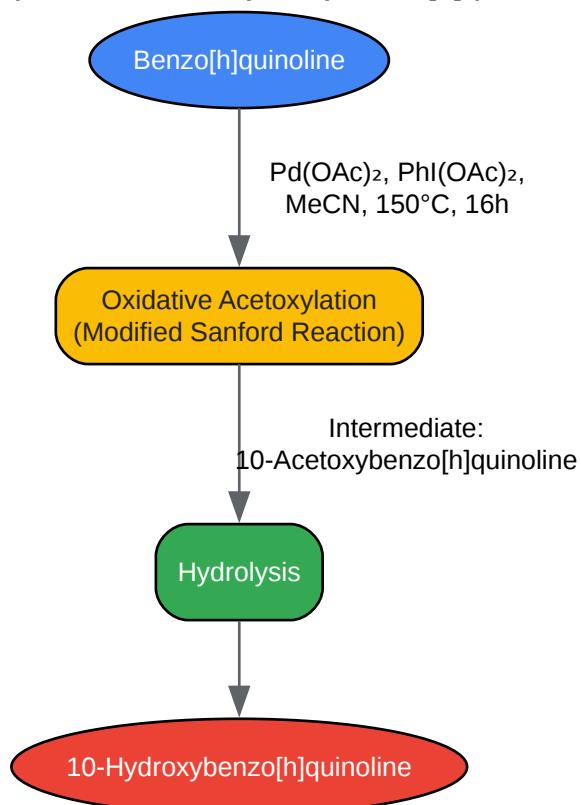
For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxybenzo[h]quinoline, with the CAS number 33155-90-7, is a heterocyclic aromatic organic compound. Its unique photophysical properties, primarily its excited-state intramolecular proton transfer (ESIPT) phenomenon, have made it a subject of significant interest in materials science, particularly in the development of fluorescent probes and organic light-emitting diodes (OLEDs). Furthermore, the benzo[h]quinoline scaffold is a recognized pharmacophore, and its derivatives have demonstrated potent biological activities, including antitumor properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and known biological activities of **10-hydroxybenzo[h]quinoline**, with a focus on its potential as a DNA-intercalating antitumor agent.

Physicochemical Properties

A summary of the key physicochemical properties of **10-Hydroxybenzo[h]quinoline** is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.


Property	Value	Reference
CAS Number	33155-90-7	
Molecular Formula	C ₁₃ H ₉ NO	[1]
Molecular Weight	195.22 g/mol	[1]
Appearance	Light yellow to amber to dark green powder/crystal	[2]
Melting Point	99.0 to 103.0 °C	[2]
Boiling Point	420.6 °C at 760 mmHg (Predicted)	
Density	1.307 g/cm ³ (Predicted)	[3]
Solubility	Soluble in acetone, chloroform, and ethyl acetate.	[4]
pKa	8.03 ± 0.30 (Predicted)	[4]

Synthesis and Purification

A highly optimized methodology for the synthesis of **10-hydroxybenzo[h]quinoline** and its analogues involves a modified Sanford Reaction.[\[5\]](#)[\[6\]](#) This approach utilizes an oxidative acetoxylation of the parent benzo[h]quinoline.

Synthesis Workflow

Synthesis of 10-Hydroxybenzo[h]quinoline

[Click to download full resolution via product page](#)

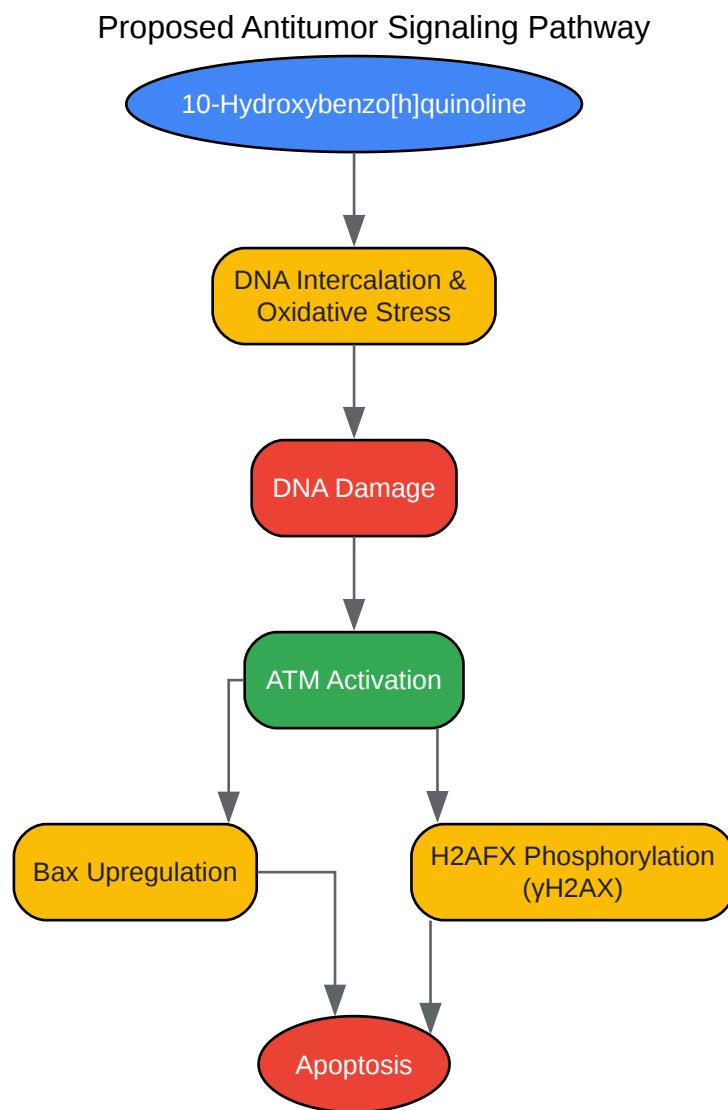
Caption: Synthesis of **10-Hydroxybenzo[h]quinoline**.

Experimental Protocol: Synthesis (Modified Sanford Reaction)

- Reaction Setup: To a pressure vessel, add benzo[h]quinoline, palladium(II) acetate ($\text{Pd}(\text{OAc})_2$), and (diacetoxyiodo)benzene ($\text{PhI}(\text{OAc})_2$) in acetonitrile (MeCN).
- Reaction Conditions: Seal the vessel and heat the reaction mixture to 150 °C for 16 hours.
- Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Hydrolysis: Subject the resulting crude 10-acetoxybenzo[h]quinoline to hydrolysis to yield **10-hydroxybenzo[h]quinoline**.

Experimental Protocol: Purification

- Chromatography: The crude product can be purified using column chromatography on silica gel. The choice of eluent will depend on the specific impurities present, but a gradient of ethyl acetate in hexane is a common starting point.
- Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane.


Biological Activity and Mechanism of Action

Derivatives of benzo[h]quinoline have shown significant potential as antitumor agents, with a primary proposed mechanism of action being DNA intercalation.^{[7][8]} This interaction with DNA can lead to the induction of apoptosis (programmed cell death).

DNA Intercalation and Apoptosis Induction

10-Hydroxybenzo[h]quinoline, as a planar aromatic system, is structurally predisposed to insert itself between the base pairs of DNA. This intercalation can disrupt the normal function of DNA, leading to DNA damage and the activation of cellular stress responses.

A proposed signaling pathway, based on studies of arylated benzo[h]quinoline derivatives, suggests that the antitumor activity is mediated by oxidative stress-induced DNA damage, leading to the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase.^[5] ATM, a key regulator of the DNA damage response, can then trigger a cascade of events culminating in apoptosis. This includes the upregulation of the pro-apoptotic protein Bax and the phosphorylation of the histone variant H2AX (forming γH2AX), a marker of DNA double-strand breaks.

[Click to download full resolution via product page](#)

Caption: Proposed Antitumor Signaling Pathway.

Quantitative Biological Data

While specific IC_{50} values for **10-hydroxybenzo[h]quinoline** are not readily available in the reviewed literature, studies on closely related arylated benzo[h]quinoline derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines.

Compound Derivative	Cell Line (Cancer Type)	IC ₅₀ (μM)	Reference
Arylated benzo[h]quinoline (3e)	G361 (Skin)	5.3	[5]
H460 (Lung)	6.8	[5]	
MCF7 (Breast)	7.6	[5]	
HCT116 (Colon)	6.8	[5]	
Arylated benzo[h]quinoline (3f)	H460 (Lung)	5.4	[5]
MCF7 (Breast)	4.7	[5]	
HCT116 (Colon)	4.9	[5]	
Arylated benzo[h]quinoline (3h)	G361 (Skin)	5.5	[5]
H460 (Lung)	5.4	[5]	
MCF7 (Breast)	5.2	[5]	

Experimental Protocols

The following are generalized protocols for key assays that can be adapted for the evaluation of **10-Hydroxybenzo[h]quinoline**.

Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Treat cells with a serial dilution of **10-Hydroxybenzo[h]quinoline** (dissolved in DMSO, with the final DMSO concentration kept below 0.5%) for 48-72 hours. Include vehicle-treated and untreated controls.

- MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
- Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

DNA Intercalation (Fluorescent Intercalator Displacement Assay)

This assay is based on the displacement of a fluorescent DNA intercalator (e.g., ethidium bromide) by a test compound.

- Preparation of DNA-Dye Complex: Prepare a solution of calf thymus DNA and ethidium bromide in an appropriate buffer.
- Compound Addition: Add varying concentrations of **10-Hydroxybenzo[h]quinoline** to the DNA-dye complex.
- Fluorescence Measurement: Measure the fluorescence of the solution. A decrease in fluorescence intensity indicates the displacement of ethidium bromide by the test compound.
- Data Analysis: The binding affinity can be quantified from the fluorescence quenching data.

Conclusion

10-Hydroxybenzo[h]quinoline is a versatile molecule with interesting photophysical properties and a promising scaffold for the development of novel therapeutic agents. Its potential as a DNA-intercalating antitumor agent warrants further investigation. The information and protocols provided in this technical guide serve as a valuable resource for researchers and drug development professionals interested in exploring the scientific and therapeutic potential of this compound. Further studies are needed to fully elucidate its mechanism of action and to optimize its biological activity for potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Researching | Synthesis of 10-Hydroxybenzo[h] quinoline (Bq) and Study on Its Luminescence Characteristics [m.researching.cn]
- 2. benchchem.com [benchchem.com]
- 3. "Synthesis, anticancer activity and docking study of novel benzo[h]quin" by Marwa A. Khodair, Mosaad S. Mohamed et al. [tast.researchcommons.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 10-Hydroxybenzo[h]quinoline (CAS 33155-90-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048255#10-hydroxybenzo-h-quinoline-cas-number-33155-90-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com